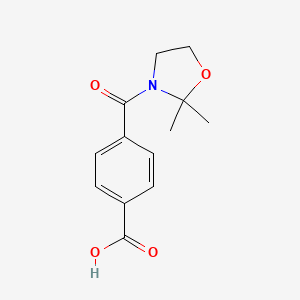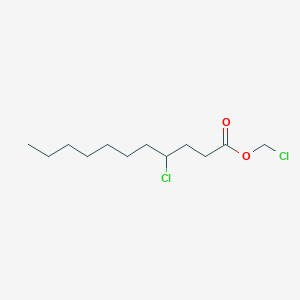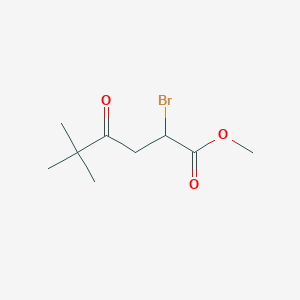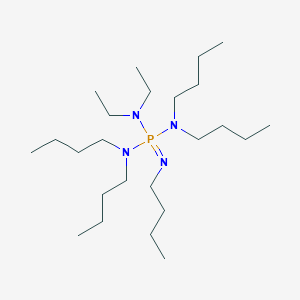
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid is a compound that features a benzoic acid moiety linked to an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid typically involves the formation of the oxazolidine ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2,2-dimethyl-1,3-oxazolidine with a benzoic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazolidine ring or the benzoic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives that can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxazolidine ring and benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazolidine derivatives and benzoic acid derivatives. Examples include:
- 4,4-Dimethyl-1,3-oxazolidine
- 2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid
Uniqueness
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid is unique due to its specific combination of the oxazolidine ring and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
| 77920-15-1 | |
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
4-(2,2-dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-13(2)14(7-8-18-13)11(15)9-3-5-10(6-4-9)12(16)17/h3-6H,7-8H2,1-2H3,(H,16,17) |
Clave InChI |
NYIFLCHAPHKKFK-UHFFFAOYSA-N |
SMILES canónico |
CC1(N(CCO1)C(=O)C2=CC=C(C=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)




![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)




